tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
CAS No.:
Cat. No.: VC17750407
Molecular Formula: C19H26N2O5
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O5 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | tert-butyl N-[[4-(4-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24) |
| Standard InChI Key | MZTFGGYVLZFUNV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure comprises three key components:
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Morpholine Ring: A six-membered heterocycle containing one nitrogen and one oxygen atom, providing conformational rigidity and hydrogen-bonding capabilities.
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4-Acetylbenzoyl Substituent: An aromatic ketone group attached to the morpholine’s 4-position, enabling π-π stacking interactions and electrophilic reactivity.
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tert-Butyl Carbamate Moiety: A sterically bulky protecting group at the morpholine’s 2-position, enhancing hydrolytic stability and modulating solubility .
The spatial arrangement of these groups is critical for the compound’s reactivity. For instance, the acetyl group’s position on the benzoyl ring (para vs. ortho) influences electronic effects, as seen in analogues like tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1955561-27-9 |
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| Density | Not Reported |
| Boiling/Melting Points | Not Reported |
Synthesis and Reaction Pathways
Critical Reaction Conditions
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Acylation: Likely requires Lewis acids (e.g., ) for electrophilic aromatic substitution.
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Carbamate Formation: Conducted under anhydrous conditions to prevent hydrolysis of the Boc group.
Physicochemical and Spectroscopic Properties
Stability and Reactivity
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Reduction: Conversion to a secondary alcohol using or .
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Condensation: Formation of Schiff bases with primary amines.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include at ~1,680 cm (acetyl) and ~1,710 cm (carbamate).
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NMR:
Applications in Scientific Research
Intermediate in Organic Synthesis
The compound serves as a precursor in synthesizing complex molecules, particularly those targeting biological receptors. For example:
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Peptide Mimetics: The morpholine ring mimics proline’s conformational constraints in peptide backbones.
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Kinase Inhibitors: Acetylbenzoyl groups are common in ATP-competitive inhibitors .
Comparison with Structural Analogues
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Biological Impact |
|---|---|---|
| tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate | Ortho-acetyl substitution on benzoyl | Altered steric hindrance and target binding |
| 4-Bromopyridin-2-yl methylcarbamate | Brominated pyridine core | Enhanced electrophilic reactivity |
| 1-Methylpyrrolidine derivatives | Five-membered ring system | Distinct pharmacokinetic profiles |
The para-substituted acetyl group in tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate likely enhances planar stacking interactions compared to ortho-substituted variants.
Challenges and Future Directions
Knowledge Gaps
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Thermodynamic Data: Melting/boiling points and solubility parameters remain unreported.
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In Vivo Studies: Toxicity and efficacy profiles are unexplored.
Research Opportunities
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Computational Modeling: DFT studies to predict reactivity and binding affinities.
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Hybrid Derivatives: Coupling with fluorophores or bioorthogonal handles for imaging applications.
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